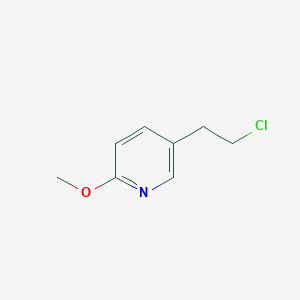

5-(2-Chloroethyl)-2-methoxypyridine

CAS No.:

Cat. No.: VC15993962

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClNO |

|---|---|

| Molecular Weight | 171.62 g/mol |

| IUPAC Name | 5-(2-chloroethyl)-2-methoxypyridine |

| Standard InChI | InChI=1S/C8H10ClNO/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | GESBLNLSEHUJTR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C=C1)CCCl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

5-(2-Chloroethyl)-2-methoxypyridine features a pyridine backbone (C₅H₅N) with two key substituents:

-

A methoxy group (-OCH₃) at position 2, which donates electron density via resonance, activating the ring for electrophilic substitutions.

-

A 2-chloroethyl group (-CH₂CH₂Cl) at position 5, a halogenated alkyl chain capable of participating in nucleophilic substitution (Sₙ2) reactions.

The molecular formula is C₈H₁₀ClNO, with a calculated molecular weight of 171.62 g/mol. Theoretical bond angles and lengths align with typical pyridine derivatives, though crystallographic data remain unreported.

Spectroscopic Characterization

While experimental spectra for 5-(2-chloroethyl)-2-methoxypyridine are unavailable, analogous compounds provide a framework for prediction:

-

¹H NMR: The methoxy proton resonance is expected near δ 3.8–4.0 ppm, while pyridine ring protons (H-3, H-4, and H-6) would appear between δ 7.0–8.5 ppm. The chloroethyl group’s methylene protons may split into multiplets near δ 3.6–4.2 ppm due to coupling with adjacent chlorine .

-

¹³C NMR: The methoxy carbon (δ 55–60 ppm) and pyridine carbons (δ 120–160 ppm) would dominate the spectrum, with the chloroethyl carbons appearing at δ 40–50 ppm (CH₂Cl) and δ 30–35 ppm (CH₂) .

-

IR Spectroscopy: Stretching vibrations for C-O (methoxy) near 1250 cm⁻¹ and C-Cl (chloroethyl) at 650–750 cm⁻¹ are anticipated .

Synthetic Pathways and Methodological Considerations

Halogenation and Cyclization Strategies

A plausible synthesis route involves chloroethylation of a pre-functionalized pyridine precursor. For example:

-

Methoxy-substituted pyridine synthesis: 2-Methoxypyridine can be synthesized via nucleophilic aromatic substitution of 2-chloropyridine with methoxide ions .

-

Chloroethyl group introduction: Reacting 2-methoxypyridine with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃) facilitates alkylation at position 5. This step may require catalytic phase-transfer agents to enhance reactivity .

Alternative approaches include:

-

Chalcone condensation: As demonstrated for structurally related pyridines, chalcone intermediates (e.g., 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridines) can undergo cyclization with malononitrile to form pyridine cores, though yields for such methods vary widely .

-

Dihydropyridone halogenation: Chlorination of dihydropyridones followed by dehydrohalogenation, as described in U.S. Patent 4,612,377, offers a pathway to chloro-substituted pyridines .

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring substitution occurs exclusively at position 5 requires careful control of reaction conditions (e.g., temperature, solvent polarity).

-

Byproduct formation: Competing reactions, such as over-alkylation or ring chlorination, may necessitate chromatographic purification .

Physicochemical Properties and Stability

Experimental and Theoretical Data

Reactivity Profile

-

Nucleophilic substitution: The chloroethyl group undergoes Sₙ2 reactions with amines, thiols, or alkoxides, enabling derivatization. For instance, reaction with piperazine yields tertiary amines with potential pharmacological activity .

-

Electrophilic substitution: The methoxy group directs electrophiles (e.g., nitronium ions) to position 4 or 6 of the pyridine ring, facilitating further functionalization .

Biological Activity and Structure-Activity Relationships (SAR)

Antimicrobial Properties

Methoxypyridine derivatives demonstrate broad-spectrum antimicrobial activity. For instance:

-

5-Amino-2-methoxypyridine (a structural analogue) inhibits bacterial growth by targeting dihydrofolate reductase (DHFR), a key enzyme in folate synthesis .

Applications in Medicinal Chemistry and Drug Development

Intermediate for PI3K Inhibitors

Pyridine derivatives serve as precursors for phosphoinositide 3-kinase (PI3K) inhibitors, which are pivotal in oncology. For example:

-

Thienopyrimidines derived from 5-amino-2-methoxypyridine exhibit nanomolar IC₅₀ values against PI3Kα, making them candidates for breast cancer therapy .

OX2 Receptor Antagonists

The methoxypyridine scaffold is integral to EMPA (E521550), a selective OX2 receptor antagonist under investigation for insomnia treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume